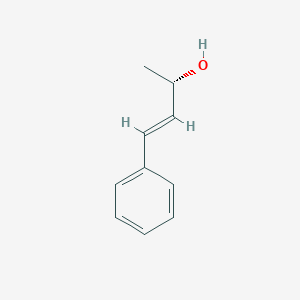![molecular formula C12H7ClF2O2S B6155869 2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride CAS No. 1048916-44-4](/img/new.no-structure.jpg)
2',4'-difluoro-[1,1'-biphenyl]-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Difluoro-[1,1’-biphenyl]-3-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2’ and 4’ positions of the biphenyl structure, along with a sulfonyl chloride group at the 3 position. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-difluoro-[1,1’-biphenyl]-3-sulfonyl chloride typically involves the following steps:
Sulfonylation: The sulfonyl chloride group is introduced through sulfonylation reactions. This can be done by reacting the biphenyl derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods: Industrial production of 2’,4’-difluoro-[1,1’-biphenyl]-3-sulfonyl chloride may involve large-scale halogenation and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Difluoro-[1,1’-biphenyl]-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile, often in the presence of a base like triethylamine.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used in the presence of a base like potassium carbonate. The reactions are carried out in solvents like toluene or tetrahydrofuran.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
2’,4’-Difluoro-[1,1’-biphenyl]-3-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable derivatives with biological activity.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where sulfonamide or sulfonate ester derivatives show efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2’,4’-difluoro-[1,1’-biphenyl]-3-sulfonyl chloride involves its ability to form stable covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2’,4’-Difluoro-[1,1’-biphenyl]-4-yl acetic acid: Contains an acetic acid group instead of a sulfonyl chloride group, leading to different chemical reactivity and applications.
Uniqueness: 2’,4’-Difluoro-[1,1’-biphenyl]-3-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of substitution and coupling reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
1048916-44-4 |
|---|---|
Molecular Formula |
C12H7ClF2O2S |
Molecular Weight |
288.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




